molecular formula C12H17NO5S2 B2593595 (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate CAS No. 956187-93-2

(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate

Cat. No. B2593595
M. Wt: 319.39
InChI Key: DCOXGEZFAKTYAG-LLVKDONJSA-N
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Description

(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, also known as (3R)-Tetrahydropyrrol-3-yl methyl sulfonate, is a novel synthetic compound developed for use in scientific research. It is a chiral sulfonate that has been widely studied for its potential applications in synthetic organic chemistry and biochemistry. This compound has been used in a variety of research contexts, including the synthesis of chiral compounds, the study of reaction mechanisms, and the investigation of biochemical pathways. In

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Ring Synthesis : A study by Kimbaris et al. (2004) explored the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, demonstrating unusual Truce–Smiles type transformations involving compounds structurally related to (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate (Kimbaris et al., 2004).

  • Catalytic Applications : Tamaddon and Azadi (2018) reported on the use of related compounds as bio-renewable ionic liquids and bi-functional catalysts in organic synthesis, particularly in the one-pot synthesis of pyridines (Tamaddon & Azadi, 2018).

  • Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) described the synthesis of compounds, including 8-sulfonyl derivatives of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, showing significant inhibition of caspase-3, suggesting potential in medical research (Kravchenko et al., 2005).

  • Synthesis and Utilization in Organic Chemistry : Research by Johns et al. (2003) involved the synthesis and application of related compounds in creating enantioenriched allenylindium reagents, highlighting the role of such compounds in stereoselective organic synthesis (Johns, Grant, & Marshall, 2003).

  • Aminolysis of Epoxides : Fringuelli et al. (2004) conducted a study on the aminolysis of epoxides using derivatives of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, contributing to the understanding of ionic liquid synthesis and catalysis (Fringuelli et al., 2004).

Electrochemical Studies

  • Electrochemical Reduction Studies : Pilard et al. (2001) investigated the electrochemical reduction of compounds similar to (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, providing insights into their behavior under electrochemical conditions (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

Pharmaceutical Research

  • Anti-Cancer Potential : Redda et al. (2011) synthesized N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives, showcasing the potential of similar compounds in developing anticancer agents (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).

properties

IUPAC Name

[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-10-3-5-12(6-4-10)20(16,17)13-8-7-11(9-13)18-19(2,14)15/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXGEZFAKTYAG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate

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